molecular formula C7H11ClNO3P B6255675 [amino(phenyl)methyl]phosphonic acid hydrochloride CAS No. 42168-18-3

[amino(phenyl)methyl]phosphonic acid hydrochloride

Cat. No. B6255675
CAS RN: 42168-18-3
M. Wt: 223.6
InChI Key:
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Description

[Amino(phenyl)methyl]phosphonic acid hydrochloride (APMPA-HCl) is an organophosphorus compound that is widely used in a variety of scientific research applications. APMPA-HCl is a versatile compound and is highly valued for its unique properties, such as its ability to form stable complexes with metal ions and its ability to bind to various proteins and other macromolecules. APMPA-HCl has been used in a number of laboratory experiments, and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

[amino(phenyl)methyl]phosphonic acid hydrochloride has a wide range of applications in scientific research. It has been used in a number of laboratory experiments, including studies of protein-ligand interactions, protein-metal ion interactions, and enzyme-catalyzed reactions. [amino(phenyl)methyl]phosphonic acid hydrochloride has also been used to study the structure and function of proteins, as well as to identify and characterize novel proteins. In addition, [amino(phenyl)methyl]phosphonic acid hydrochloride has been used in the study of drug-receptor interactions and in the development of analytical methods for the detection and quantification of proteins and other macromolecules.

Mechanism of Action

[amino(phenyl)methyl]phosphonic acid hydrochloride binds to proteins and other macromolecules through a number of different mechanisms. It can form covalent bonds with certain amino acid side chains, as well as form hydrogen bonds with other groups. In addition, [amino(phenyl)methyl]phosphonic acid hydrochloride can form stable complexes with metal ions, such as zinc and copper. The binding of [amino(phenyl)methyl]phosphonic acid hydrochloride to proteins and other macromolecules can alter their structure and function, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
[amino(phenyl)methyl]phosphonic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and phosphatases, as well as to modulate the activity of proteins involved in signal transduction pathways. In addition, [amino(phenyl)methyl]phosphonic acid hydrochloride has been shown to inhibit the growth of certain bacteria and to induce apoptosis in certain cell types.

Advantages and Limitations for Lab Experiments

[amino(phenyl)methyl]phosphonic acid hydrochloride has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and can be used to study a variety of biochemical and physiological processes. However, [amino(phenyl)methyl]phosphonic acid hydrochloride also has some limitations. It can be toxic to some cells, and can interfere with some analytical methods. In addition, [amino(phenyl)methyl]phosphonic acid hydrochloride can form complexes with metal ions, which can interfere with the binding of other compounds to the same proteins or macromolecules.

Future Directions

The potential applications of [amino(phenyl)methyl]phosphonic acid hydrochloride are still being explored. Possible future directions include the development of new methods for the synthesis of [amino(phenyl)methyl]phosphonic acid hydrochloride, the development of new analytical methods for the detection and quantification of proteins and other macromolecules, and the development of new therapeutic agents based on [amino(phenyl)methyl]phosphonic acid hydrochloride. In addition, further research is needed to better understand the biochemical and physiological effects of [amino(phenyl)methyl]phosphonic acid hydrochloride and to identify new uses for this versatile compound.

Synthesis Methods

[amino(phenyl)methyl]phosphonic acid hydrochloride can be synthesized using a variety of methods. The most commonly used method is the reaction of an aryl phosphonate, such as phenylphosphonic acid, with an amine, such as aniline, in the presence of a base, such as potassium hydroxide. The reaction is typically carried out in an aqueous solution at elevated temperatures. The resulting product is then isolated and purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [amino(phenyl)methyl]phosphonic acid hydrochloride involves the reaction of benzaldehyde, glycine, and phosphorous acid to form the intermediate amino(phenyl)methylphosphonic acid. This intermediate is then reacted with hydrochloric acid to form the final product.", "Starting Materials": [ "Benzaldehyde", "Glycine", "Phosphorous acid", "Hydrochloric acid" ], "Reaction": [ "Step 1: Benzaldehyde and glycine are mixed together in a reaction flask and stirred at room temperature.", "Step 2: Phosphorous acid is added dropwise to the reaction mixture while stirring.", "Step 3: The reaction mixture is heated to 80-90°C and stirred for 4-6 hours.", "Step 4: The reaction mixture is cooled to room temperature and the intermediate amino(phenyl)methylphosphonic acid is obtained.", "Step 5: Hydrochloric acid is added to the intermediate and stirred at room temperature for 1-2 hours.", "Step 6: The resulting precipitate is filtered and washed with water to obtain the final product, [amino(phenyl)methyl]phosphonic acid hydrochloride." ] }

CAS RN

42168-18-3

Product Name

[amino(phenyl)methyl]phosphonic acid hydrochloride

Molecular Formula

C7H11ClNO3P

Molecular Weight

223.6

Purity

95

Origin of Product

United States

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